molecular formula C20H19NO4 B187130 Butyl 4-(1-benzofuran-2-carbonylamino)benzoate CAS No. 5842-37-5

Butyl 4-(1-benzofuran-2-carbonylamino)benzoate

Cat. No. B187130
CAS RN: 5842-37-5
M. Wt: 337.4 g/mol
InChI Key: RYKDKPLZSONAQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Butyl 4-(1-benzofuran-2-carbonylamino)benzoate is a synthetic compound that belongs to the class of benzofuran derivatives. It has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug development, and materials science.

Mechanism Of Action

The mechanism of action of Butyl 4-(1-benzofuran-2-carbonylamino)benzoate is not fully understood. However, it has been suggested that it may exert its biological effects through the modulation of various signaling pathways in cells. For example, it has been shown to inhibit the activity of certain enzymes and transcription factors that play a role in cancer cell growth and survival.

Biochemical And Physiological Effects

Studies have shown that Butyl 4-(1-benzofuran-2-carbonylamino)benzoate exhibits various biochemical and physiological effects. For example, it has been shown to induce cell cycle arrest and apoptosis in cancer cells, reduce inflammation in animal models, and improve cognitive function in mice. However, more research is needed to fully understand the potential therapeutic benefits of this compound.

Advantages And Limitations For Lab Experiments

One of the advantages of Butyl 4-(1-benzofuran-2-carbonylamino)benzoate is its ease of synthesis, which makes it readily available for laboratory experiments. However, one of the limitations is its low solubility in water, which can make it challenging to use in certain experiments. Additionally, its potential toxicity and lack of selectivity for specific targets may limit its use in certain applications.

Future Directions

There are several future directions for the research on Butyl 4-(1-benzofuran-2-carbonylamino)benzoate. One direction is to further investigate its potential as a drug candidate for the treatment of cancer, inflammation, and neurodegenerative diseases. Another direction is to explore its potential as a building block for the synthesis of novel materials with unique properties. Additionally, more research is needed to fully understand the mechanism of action and potential side effects of this compound.

Synthesis Methods

The synthesis of Butyl 4-(1-benzofuran-2-carbonylamino)benzoate involves the reaction of butyl 4-aminobenzoate with 2-benzofuran-1-carbonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through an amide bond formation, resulting in the formation of the desired product. The purity and yield of the product can be improved by using appropriate purification methods such as column chromatography.

Scientific Research Applications

Butyl 4-(1-benzofuran-2-carbonylamino)benzoate has been studied for its potential applications in various fields of science. In medicinal chemistry, it has been investigated as a potential drug candidate for the treatment of cancer, inflammation, and neurodegenerative diseases. In materials science, it has been used as a building block for the synthesis of novel materials with unique properties.

properties

CAS RN

5842-37-5

Product Name

Butyl 4-(1-benzofuran-2-carbonylamino)benzoate

Molecular Formula

C20H19NO4

Molecular Weight

337.4 g/mol

IUPAC Name

butyl 4-(1-benzofuran-2-carbonylamino)benzoate

InChI

InChI=1S/C20H19NO4/c1-2-3-12-24-20(23)14-8-10-16(11-9-14)21-19(22)18-13-15-6-4-5-7-17(15)25-18/h4-11,13H,2-3,12H2,1H3,(H,21,22)

InChI Key

RYKDKPLZSONAQQ-UHFFFAOYSA-N

SMILES

CCCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3O2

Canonical SMILES

CCCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3O2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.